molecular formula C21H17N3O3S B11628248 (6Z)-6-(2,5-dimethoxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(2,5-dimethoxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11628248
M. Wt: 391.4 g/mol
InChI Key: JNHJPTQKEAXSLB-JTKJEDPUSA-N
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Description

(6Z)-6-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature . This one-pot procedure yields the desired compound with excellent efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and catalyst-free synthesis can be applied to scale up the production. The use of environmentally benign solvents and conditions would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and phenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(6Z)-6-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (6Z)-6-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b]triazole
  • Triazolo[1,5-a]pyrimidine
  • Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

Compared to similar compounds, (6Z)-6-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its specific functional groups and the resulting chemical reactivity. The presence of methoxy and phenyl groups enhances its potential for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

(6Z)-6-[(2,5-dimethoxyphenyl)methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C21H17N3O3S/c1-26-15-8-9-18(27-2)14(10-15)11-16-19(22)24-17(13-6-4-3-5-7-13)12-28-21(24)23-20(16)25/h3-12,22H,1-2H3/b16-11-,22-19?

InChI Key

JNHJPTQKEAXSLB-JTKJEDPUSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4

Origin of Product

United States

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